molecular formula C14H21ClN2O3 B2413874 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride CAS No. 128090-87-9

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride

Cat. No.: B2413874
CAS No.: 128090-87-9
M. Wt: 300.78 g/mol
InChI Key: COJUZXNEOMXFFV-UHFFFAOYSA-N
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Description

2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its complex structure and potential therapeutic properties, particularly in the context of viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of aqueous hydrogen peroxide and N,N-diisopropylethylamine in a 1:1 mixture of acetonitrile and water for 30 minutes . This method allows for the fast preparation of secondary and tertiary amides, including those derived from aliphatic or aromatic potassium acyltrifluoroborates with different primary and secondary amines.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups.

Scientific Research Applications

2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. In the context of viral infections, it acts as an inhibitor of viral proteases, such as the papain-like protease of SARS-CoV-2 . The compound binds to the active site of the protease, preventing its activity and thereby inhibiting viral replication. This interaction is facilitated by the compound’s ability to form stable complexes with key amino acid residues in the protease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is unique due to its specific functional groups and its potential as a therapeutic agent against viral infections. Its ability to interact with viral proteases and inhibit their activity sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUZXNEOMXFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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